molecular formula C11H12N2OS B13826598 Acetamide,N-2-benzothiazolyl-N-ethyl-

Acetamide,N-2-benzothiazolyl-N-ethyl-

Cat. No.: B13826598
M. Wt: 220.29 g/mol
InChI Key: YSVXNNHVBUPXMS-UHFFFAOYSA-N
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Description

Acetamide, N-2-benzothiazolyl-N-ethyl- is a chemical compound with the molecular formula C11H12N2OS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-2-benzothiazolyl-N-ethyl- typically involves the reaction of 2-aminobenzenethiol with ethyl acetamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-2-benzothiazolyl-N-ethyl- may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques are employed to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-2-benzothiazolyl-N-ethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Acetamide, N-2-benzothiazolyl-N-ethyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Acetamide, N-2-benzothiazolyl-N-ethyl- involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-2-benzothiazolyl-N-ethyl- is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-ethylacetamide

InChI

InChI=1S/C11H12N2OS/c1-3-13(8(2)14)11-12-9-6-4-5-7-10(9)15-11/h4-7H,3H2,1-2H3

InChI Key

YSVXNNHVBUPXMS-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=NC2=CC=CC=C2S1)C(=O)C

Origin of Product

United States

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